molecular formula C19H19FN2O3 B2538972 N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide CAS No. 941870-98-0

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide

Cat. No.: B2538972
CAS No.: 941870-98-0
M. Wt: 342.37
InChI Key: HXZJRMRZKJUVJR-UHFFFAOYSA-N
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Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide (CAS: 941870-98-0) is a synthetic acetamide derivative featuring a 1-acetyl-1,2,3,4-tetrahydroquinoline (THQ) core linked to a 4-fluorophenoxy moiety via an acetamide bridge. Its molecular structure comprises 25 carbon atoms, with precise atomic coordinates and bond connectivity established via computational modeling (ChemDraw08) . The fluorine atom at the para position of the phenoxy group distinguishes it from chloro- or methyl-substituted analogs, influencing its electronic and steric properties .

Properties

IUPAC Name

N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-2-(4-fluorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN2O3/c1-13(23)22-10-2-3-14-11-16(6-9-18(14)22)21-19(24)12-25-17-7-4-15(20)5-8-17/h4-9,11H,2-3,10,12H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXZJRMRZKJUVJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” typically involves multiple steps:

    Formation of the tetrahydroquinoline core: This can be achieved through a Pictet-Spengler reaction, where an aromatic amine reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Acetylation: The tetrahydroquinoline intermediate is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

    Etherification: The final step involves the reaction of the acetylated tetrahydroquinoline with 4-fluorophenol in the presence of a suitable base like potassium carbonate to form the desired acetamide.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically at the tetrahydroquinoline ring, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can convert the carbonyl group in the acetamide to an alcohol.

    Substitution: The fluorophenoxy group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted acetamides.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is C19H19FN2O3C_{19}H_{19}FN_{2}O_{3} with a molecular weight of approximately 358.8 g/mol. The compound features a tetrahydroquinoline moiety which is known for its diverse biological activities, including anticancer and antimicrobial properties.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. Its mechanism of action involves the inhibition of specific cancer cell lines through various pathways.

Case Study: Anticancer Efficacy

A study published in ACS Omega demonstrated that derivatives of tetrahydroquinoline compounds showed substantial growth inhibition against several cancer cell lines including OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) were reported as high as 86.61% for certain derivatives, suggesting a promising avenue for further investigation into this compound's potential as an anticancer agent .

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Studies

Research conducted on related compounds indicated that certain tetrahydroquinoline derivatives displayed significant antibacterial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were notably low, indicating strong potential as antimicrobial agents .

Neuroprotective Effects

There is emerging evidence that compounds similar to this compound may possess neuroprotective effects. These effects are particularly relevant in the context of neurodegenerative diseases.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions including acylation and coupling reactions with fluorinated phenolic compounds. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Synthesis Overview

StepReaction TypeKey Reagents
1AcylationAcetic anhydride
2Coupling4-Fluorophenol
3PurificationColumn chromatography

Mechanism of Action

The mechanism of action of “N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide” would depend on its specific application. For instance, as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways involved would vary based on the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Phenoxy Acetamides

The table below highlights key structural and physicochemical differences between the target compound and analogs:

Compound Name Substituent (Phenoxy) Core Structure Molecular Weight (g/mol)* Key Features
N-(1-acetyl-THQ-6-yl)-2-(4-fluorophenoxy)acetamide (Target) 4-F 1-Acetyl-THQ ~386.4 Electron-withdrawing F enhances polarity; potential metabolic stability.
N-(1-acetyl-THQ-6-yl)-2-(4-chlorophenoxy)acetamide 4-Cl 1-Acetyl-THQ ~402.9 Larger halogen (Cl) increases lipophilicity; may affect bioavailability.
2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide (WH7) 4-Cl, 2-CH₃ Triazole ~326.8 Methyl group adds steric bulk; triazole core may enhance hydrogen bonding.
2-(4-Chloro-3,5-dimethylphenoxy)-N-(4-methylpyridin-2-yl)acetamide (602) 4-Cl, 3,5-diCH₃ 4-Methylpyridine ~375.9 Dual methyl groups reduce solubility; pyridine enhances basicity.

*Molecular weights estimated based on substituent atomic masses (F: 19, Cl: 35.5, CH₃: 15).

Key Observations:
  • Core Structure : The THQ core in the target compound provides a rigid, planar structure compared to triazole (WH7) or pyridine (compound 602) cores, which may influence receptor-binding specificity .

Heterocyclic Acetamide Derivatives

Thiazolidinone and Quinazolinone Analogs
  • AJ5d (): Contains a thio-quinazolinone moiety and 4-fluorophenyl group. The thiazolidinone ring introduces sulfur, enhancing metabolic stability but reducing solubility compared to the target compound’s THQ core .
  • Benzothiazole Derivatives (): Compounds like N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3,4,5-trimethoxyphenyl)acetamide feature trifluoromethyl and methoxy groups, which increase hydrophobicity and may limit blood-brain barrier penetration compared to the target’s fluorine substituent .

Bioactive Acetamides with Complex Substituents

  • Compounds: Derivatives like N-[(2S,3S,5S)-5-amino-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide include chiral centers and bulky phenyl groups, which enhance target specificity but complicate synthesis . In contrast, the target compound’s simpler structure allows scalable synthesis (as demonstrated in for a related compound) .

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(4-fluorophenoxy)acetamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on available research findings.

1. Chemical Structure and Properties

The compound features a tetrahydroquinoline moiety, which is known for its presence in various bioactive compounds. The molecular formula is C15H16FN2O3C_{15}H_{16}FN_{2}O_{3}, with a molecular weight of approximately 302.4 g/mol. Its structure includes an acetamide functional group and a fluorophenoxy substituent, which may contribute to its biological activity.

PropertyValue
Molecular FormulaC15H16F N2O3
Molecular Weight302.4 g/mol
CAS NumberNot specified
Melting PointNot available
SolubilityNot specified

2. Synthesis of the Compound

The synthesis of this compound typically involves multi-step organic synthesis techniques. The initial steps may include the formation of the tetrahydroquinoline core followed by acetylation and the introduction of the fluorophenoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways.
  • Receptor Modulation : It has potential activity as a selective modulator for certain receptors, which could influence cellular signaling pathways.

3.2 Pharmacological Effects

Research indicates that this compound exhibits significant pharmacological properties:

  • Antiinflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .
  • Anticancer Potential : There are indications that compounds with similar structures have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth .

4.1 In Vitro Studies

In vitro studies have demonstrated that compounds derived from tetrahydroquinoline structures exhibit varying degrees of cytotoxicity against cancer cell lines. For instance:

  • A derivative exhibited an IC50 value in the low micromolar range against glioma cells, indicating potent antiproliferative effects .

4.2 In Vivo Studies

Animal models have been utilized to assess the therapeutic potential of similar compounds:

  • In a rat model of arthritis, compounds with similar pharmacophores demonstrated significant reductions in inflammatory markers and improved clinical scores .

5. Conclusion

This compound shows promise as a biologically active compound with potential applications in treating inflammatory conditions and cancer. Further research is necessary to elucidate its precise mechanisms of action and to evaluate its safety and efficacy in clinical settings.

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